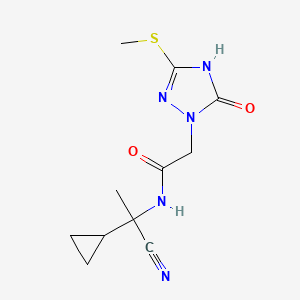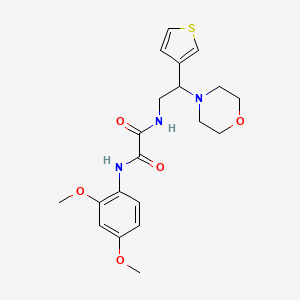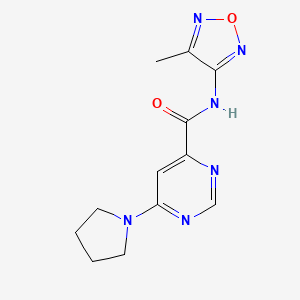
3-chloro-N-(3-cyanothiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-cyanothiophen-2-yl)propanamide is a chemical compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.67 g/mol . It is characterized by the presence of a chloro group, a cyanothiophene ring, and a propanamide moiety. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 3-chloro-N-(3-cyanothiophen-2-yl)propanamide typically involves the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloropropanamide under appropriate conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
3-chloro-N-(3-cyanothiophen-2-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-chloro-N-(3-cyanothiophen-2-yl)propanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3-cyanothiophen-2-yl)propanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activities .
Comparaison Avec Des Composés Similaires
3-chloro-N-(3-cyanothiophen-2-yl)propanamide can be compared with other similar compounds, such as:
3-chloro-N-(3-cyanophenyl)propanamide: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
3-chloro-N-(3-cyanothiophen-2-yl)butanamide: This compound has a butanamide moiety instead of a propanamide moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Propriétés
IUPAC Name |
3-chloro-N-(3-cyanothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABSTAUNYDPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyridine](/img/structure/B2603591.png)
![2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2603593.png)
![2,2-dimethyl-5-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2603594.png)
![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)


![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2603603.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2603606.png)
![ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![4-Methoxy-1-methyl-5-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2603609.png)

![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)
